![molecular formula C21H22N2O3 B2434274 2-({2-[4-(3-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(3-methylphenyl)thio]pyrazine CAS No. 1207012-87-0](/img/structure/B2434274.png)

2-({2-[4-(3-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(3-methylphenyl)thio]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

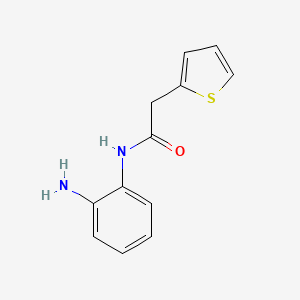

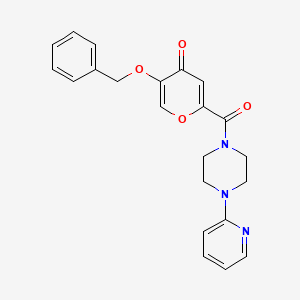

The compound “2-({2-[4-(3-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(3-methylphenyl)thio]pyrazine” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The presence of these rings suggests that this compound might have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The presence of the piperazine ring and the pyrazine ring could make it reactive towards electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity .Applications De Recherche Scientifique

Synthesis and Biological Activity

Antibacterial and Biofilm Inhibition

A study by Mekky and Sanad (2020) developed novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which showed significant antibacterial efficacies against E. coli, S. aureus, and S. mutans strains, with MIC/MBC values indicating strong bactericidal activity. These compounds also demonstrated remarkable biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in efficacy. Furthermore, certain derivatives exhibited potent MurB enzyme inhibitory activity, highlighting their potential in addressing antibiotic resistance issues (Ahmed E. M. Mekky & S. Sanad, 2020).

Pharmacological Activities

Asif (2015) emphasized the diverse biological activities associated with piperazine and pyrazine moieties, including antitumor, anticonvulsant, antidepressant, analgesic, antimicrobial, and anti-diabetic effects, among others. This review suggests that compounds featuring these structures could serve as bases for developing new pharmaceutical agents with varied therapeutic applications (M. Asif, 2015).

Potential Applications in Drug Design

Antimicrobial and Antifungal Activity

Patil et al. (2021) synthesized two series of new piperazine and triazolo-pyrazine derivatives, showing promising antimicrobial activity against several bacterial and fungal strains. Notably, one compound exhibited superior activity against A. baumannii, indicating potential for developing new antimicrobial agents (M. Patil et al., 2021).

Heterocyclic Amines in Drug Design

A study by Lazarin and Airoldi (2006) explored the intercalation of heterocyclic amines, including pyrazine and piperazine, into layered crystalline hydrated barium phenylphosphonate. This research sheds light on the molecular interactions and energetics of intercalation processes, which are critical for the development of materials and drugs with enhanced functionality (A. Lazarin & C. Airoldi, 2006).

Mécanisme D'action

Orientations Futures

Propriétés

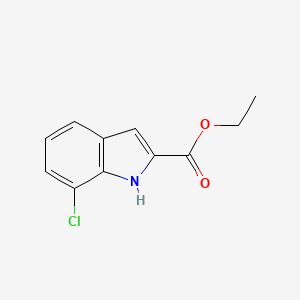

IUPAC Name |

methyl 6-ethoxy-4-(3-ethylanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-4-14-7-6-8-15(11-14)22-19-13-20(21(24)25-3)23-18-10-9-16(26-5-2)12-17(18)19/h6-13H,4-5H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBOLPVJJAIUHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)OCC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-ethoxy-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2434191.png)

![2-(naphthalen-1-yl)-N-{[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]methyl}acetamide](/img/structure/B2434197.png)

![N-naphthalen-1-yl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2434198.png)

![{1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol](/img/structure/B2434202.png)

![2-(4-chlorophenyl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2434204.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-ethoxybenzamide](/img/structure/B2434214.png)